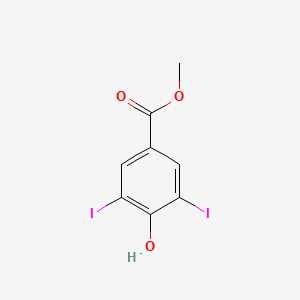

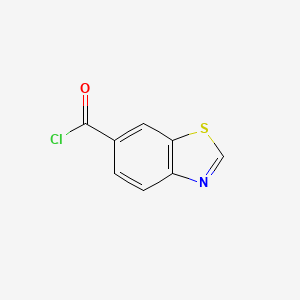

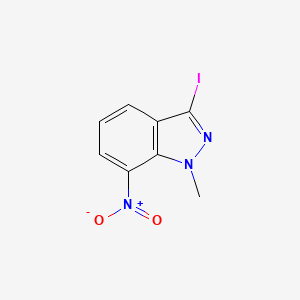

![molecular formula C9H11NOS B1315036 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-carboxamid CAS No. 57021-58-6](/img/structure/B1315036.png)

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-carboxamid

Übersicht

Beschreibung

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a chemical compound with the CAS Number: 57021-58-6 . It has a molecular weight of 181.26 and its IUPAC name is 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

In a study, some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives were synthesized for biological evaluation . The synthesis involved the use of Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base . Another study mentioned the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base .Molecular Structure Analysis

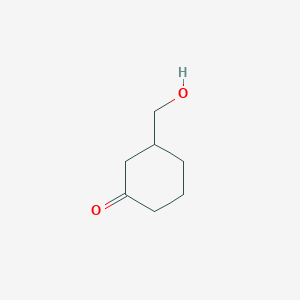

The InChI Code for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is 1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) . The InChI key is MDTDPEHJGYVJHS-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been used in the synthesis of new Schiff bases and copper (II) complexes . It has also been used in the synthesis of nanoparticles for biological evaluation .Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a solid substance . It has a molecular weight of 181.26 .Wirkmechanismus

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide activates NRF2 via a non-electrophilic mechanism . This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) enzymes . These enzymes play a crucial role in the cellular defense against oxidative stress .

Pharmacokinetics

It is mentioned that the compound is moderately stable in liver microsomes , which suggests that it may have good metabolic stability.

Result of Action

The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide results in the inhibition of inflammation in macrophages . The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Vorteile Und Einschränkungen Für Laborexperimente

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide. It could be used to develop new drugs, materials, and biocatalysts. Additionally, it could be used to study the mechanism of action of drugs and biocatalysts, as well as to develop new methods for drug delivery and gene therapy. Finally, it could be used to develop new methods for the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-carboxamid, organisiert in separate Abschnitte für jede Anwendung:

Anti-inflammatorische Aktivität

Diese Verbindung wurde auf ihre potenziellen entzündungshemmenden Wirkungen untersucht. Forschungen deuten darauf hin, dass Derivate von 4,5,6,7-Tetrahydrobenzo[b]thiophen eine signifikante anti-inflammatorische Aktivität aufweisen können .

Pharmazeutisches Zwischenprodukt

Es dient als aktives pharmazeutisches Zwischenprodukt. Beispielsweise kann seine Kondensation mit Salicylaldehyd eine dreizähnige Schiff-Base (HSAT) ergeben, die Kupfer (II)-Komplexe mit potenziellen therapeutischen Anwendungen bilden kann .

Chemische Synthese

Die Verbindung wird auch in chemischen Syntheseprozessen verwendet. Sie ist als Reagenz für verschiedene synthetische Anwendungen in Laboren erhältlich .

Therapeutische Bedeutung

Synthetische Thiophene, einschließlich dieser Verbindung, haben eine therapeutische Bedeutung. Sie wurde in Pyrazolon-Einheiten integriert, um eine Reihe von Thiophenderivaten mit potenziellen therapeutischen Vorteilen zu synthetisieren .

Biologische und molekulare Docking-Studien

4,5,6,7-Tetrahydrobenzo[b]thiophen-Derivate wurden biologischen und molekularen Docking-Studien unterzogen, um ihre Interaktionen mit biologischen Zielstrukturen zu verstehen und ihr Potenzial als Therapeutika zu bewerten .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTDPEHJGYVJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481559 | |

| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57021-58-6 | |

| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold contribute to BTK inhibition and what are the downstream effects?

A1: While the provided abstracts don't explicitly detail the binding interactions of the entire scaffold, they highlight the importance of the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide structure in the context of GDC-0834, a potent BTK inhibitor. GDC-0834 exhibits inhibitory activity against BTK with an IC50 of 5.9 nM in biochemical assays. [] This inhibition leads to a downstream decrease in BTK phosphorylation (pBTK). [] As BTK plays a crucial role in B cell receptor signaling, inhibiting pBTK effectively disrupts B cell activation and proliferation, ultimately contributing to the compound's anti-inflammatory effects. []

Q2: What are the key metabolic challenges associated with GDC-0834, and how do they influence its pharmacokinetic profile in humans?

A2: A major metabolic challenge with GDC-0834 is its extensive amide hydrolysis in humans. [] This reaction, primarily mediated by aldehyde oxidase (AO), leads to the formation of an inactive metabolite (M1). [] Consequently, after oral administration, GDC-0834 is rapidly metabolized to M1, resulting in undetectable levels of the parent drug in human plasma. [, ] This rapid clearance necessitates alternative dosing strategies or further structural modifications to mitigate the extensive first-pass metabolism and achieve therapeutic concentrations of the active compound.

Q3: How significant are the species differences in GDC-0834 metabolism and what implications do they have for preclinical development?

A3: GDC-0834 exhibits significant species differences in its metabolism. The rate of amide hydrolysis, the primary metabolic pathway, is considerably higher in human liver microsomes compared to preclinical species like rats, dogs, and monkeys. [] This difference translates to a substantially higher intrinsic clearance of GDC-0834 in humans. [] These findings highlight the limitation of conventional preclinical models in predicting human pharmacokinetics for this compound and underscore the need for more accurate human-relevant systems, such as PXB chimeric mice with humanized liver, during early drug development stages. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

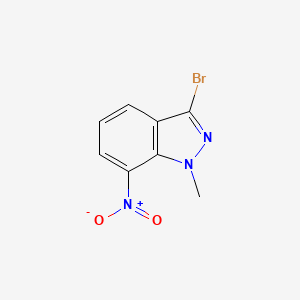

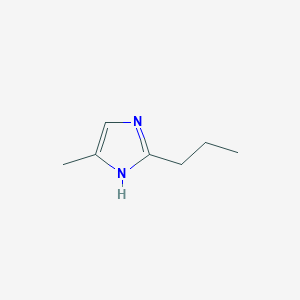

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)